

2-Fluoro-5-iodobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-5-iodobenzaldehyde**

Cat. No.: **B129801**

[Get Quote](#)

For Immediate Release

Shanghai, China – December 29, 2025 – **2-Fluoro-5-iodobenzaldehyde**, a trifunctional aromatic compound, has emerged as a crucial building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern, featuring an aldehyde, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of complex organic molecules, including potent therapeutic agents such as PARP and kinase inhibitors. This technical guide provides an in-depth overview of its applications in organic synthesis, complete with experimental protocols and quantitative data.

Physicochemical Properties

2-Fluoro-5-iodobenzaldehyde is a solid at room temperature with a melting point range of 45-48 °C.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	146137-76-0[1]
Molecular Formula	C ₇ H ₄ FIO[2]
Molecular Weight	250.01 g/mol [1][2]
Appearance	White to cream or pale yellow crystals or powder
Melting Point	45-48 °C[1]
Boiling Point	256.6 °C at 760 mmHg
Solubility	Soluble in common organic solvents such as dichloromethane, THF, and DMF.

Core Reactivity and Synthetic Applications

The synthetic utility of **2-fluoro-5-iodobenzaldehyde** stems from the distinct reactivity of its three functional groups. The aldehyde group readily participates in nucleophilic additions and condensation reactions. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules.

Reactions at the Aldehyde Group

The aldehyde functionality of **2-fluoro-5-iodobenzaldehyde** serves as a versatile handle for chain elongation and the introduction of nitrogen-containing moieties.

Reductive Amination: A common transformation is the conversion of the aldehyde to a primary amine via reductive amination. This is a crucial step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzylamine

- Materials: **2-Fluoro-5-iodobenzaldehyde**, ammonium acetate, sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

- Procedure:

- Dissolve **2-fluoro-5-iodobenzaldehyde** (1.0 eq) in DCE or THF.
- Add ammonium acetate (5-10 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-fluoro-5-iodobenzylamine.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are pivotal for the formation of carbon-carbon double bonds, converting the aldehyde into a styrenic derivative. The Horner-Wadsworth-Emmons reaction, in particular, is often favored due to the facile removal of its water-soluble phosphate byproduct. Generally, stabilized ylides in Wittig reactions and standard phosphonates in HWE reactions lead to the formation of (E)-alkenes.

Reaction	Reagents and Conditions	Product Type	Typical Yield
Wittig Reaction	Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to rt	Terminal Alkene	Good to Excellent
Horner-Wadsworth-Emmons	Triethyl phosphonoacetate, NaH, THF, 0 °C to rt	(E)- α,β -Unsaturated Ester	High (>90%)

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with **2-Fluoro-5-iodobenzaldehyde**

- Materials: **2-Fluoro-5-iodobenzaldehyde**, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
 - Wash the sodium hydride with anhydrous hexanes to remove the mineral oil.
 - Add anhydrous THF to form a slurry and cool to 0 °C.
 - Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.
 - Allow the mixture to warm to room temperature and stir for 1 hour.
 - Cool the reaction mixture back to 0 °C and add a solution of **2-fluoro-5-iodobenzaldehyde** (1.0 eq) in anhydrous THF dropwise.
 - Stir the reaction at room temperature and monitor by TLC.
 - Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate under reduced pressure and purify by column chromatography to yield the (E)-ethyl 3-(2-fluoro-5-iodophenyl)acrylate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in **2-fluoro-5-iodobenzaldehyde** is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex aromatic and heteroaromatic systems.

Reaction	Coupling Partner	Catalyst/Lig and	Base	Solvent	Product
Suzuki-Miyaura	Aryl/heteroaryl boronic acid	Pd(OAc) ₂ , PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	Biaryl
Sonogashira	Terminal alkyne	PdCl ₂ (PPh ₃) ₂ , Cul	Et ₃ N	THF	Aryl-alkyne
Heck	Alkene (e.g., styrene)	Pd(OAc) ₂	Et ₃ N	DMF	Substituted Alkene

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Fluoro-5-iodobenzaldehyde** with Phenylboronic Acid

- Materials: **2-Fluoro-5-iodobenzaldehyde**, phenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, toluene, water.
- Procedure:
 - In a round-bottom flask, combine **2-fluoro-5-iodobenzaldehyde** (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
 - Add a 4:1 mixture of toluene and water.

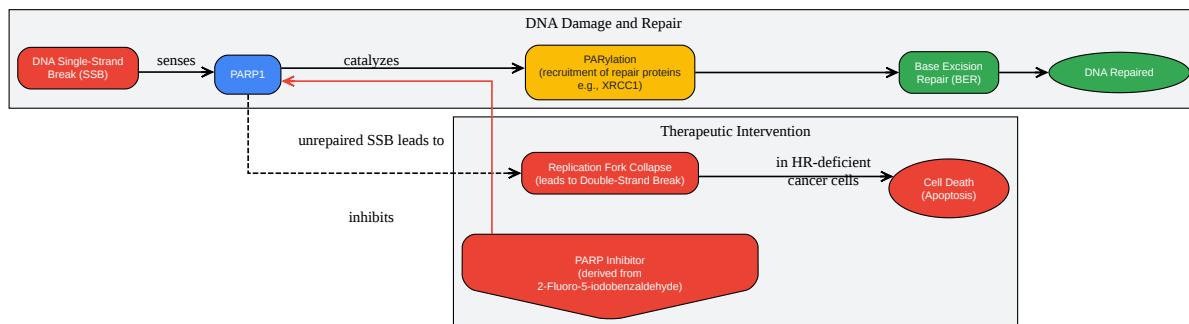
- Degas the mixture by bubbling with argon for 15-20 minutes.
- Add palladium(II) acetate (0.05 eq) and heat the reaction to 90 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-fluoro-5-phenylbenzaldehyde.

Application in Drug Discovery and Development

2-Fluoro-5-iodobenzaldehyde and its derivatives are instrumental in the synthesis of targeted therapies for cancer, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases.

Synthesis of PARP Inhibitors

PARP enzymes, especially PARP1, are key players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.^{[3][4][5][6]} In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.^[7] Derivatives of 2-fluoro-5-iodobenzylamine are crucial intermediates in the synthesis of potent PARP inhibitors.

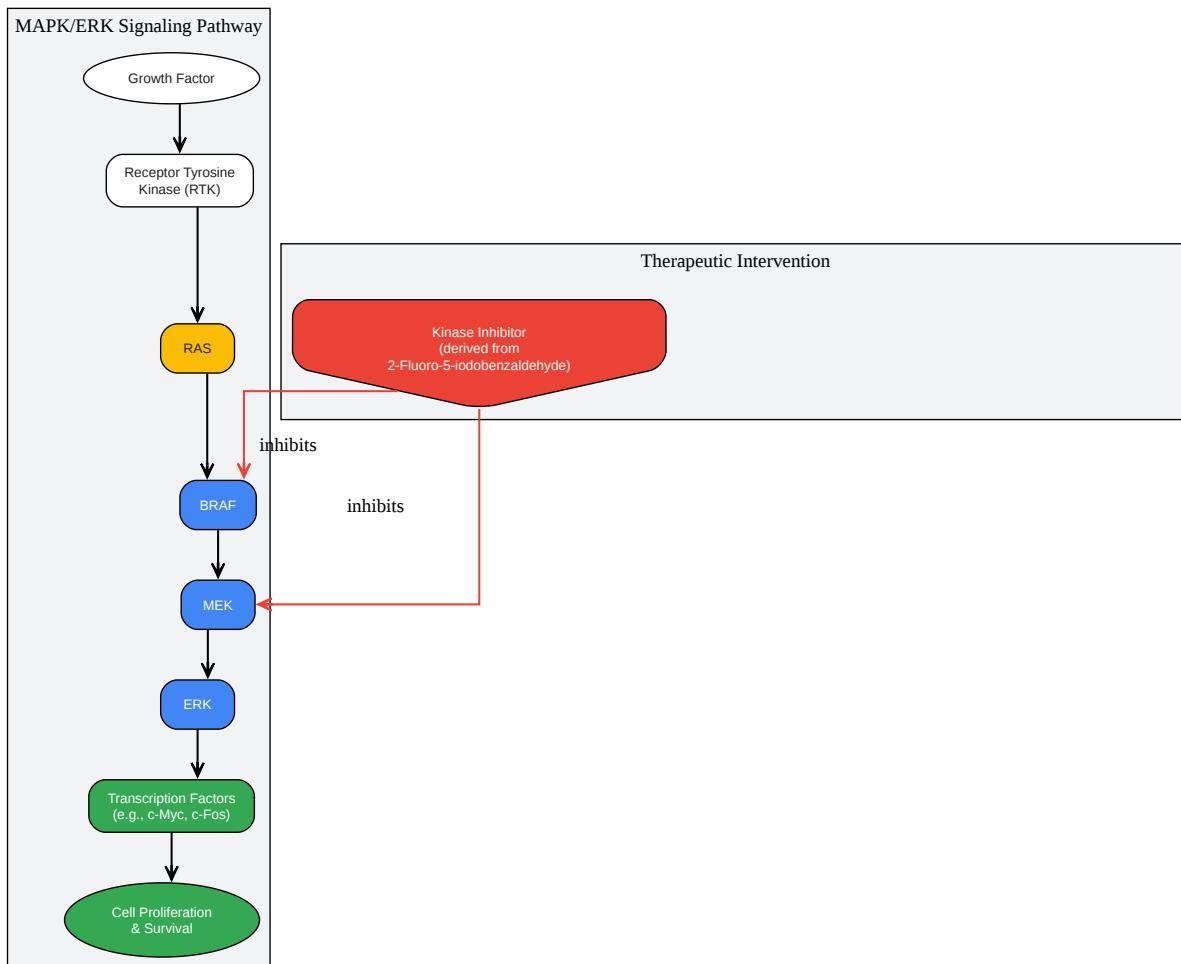


[Click to download full resolution via product page](#)

PARP1 signaling in DNA repair and its inhibition.

Synthesis of Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival.^{[8][9]} Mutations in genes of this pathway, such as BRAF, are common in various cancers.^[10] **2-Fluoro-5-iodobenzaldehyde** serves as a scaffold for the synthesis of inhibitors targeting kinases within this pathway, such as BRAF and MEK.



[Click to download full resolution via product page](#)

The MAPK/ERK signaling pathway and points of inhibition.

Conclusion

2-Fluoro-5-iodobenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. Its application in the synthesis of targeted cancer therapies underscores its importance in modern drug discovery and development. The experimental protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers leveraging this powerful synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Fluoro-5-iodobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b129801#2-fluoro-5-iodobenzaldehyde-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com